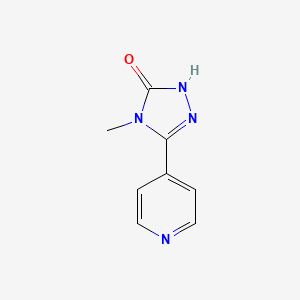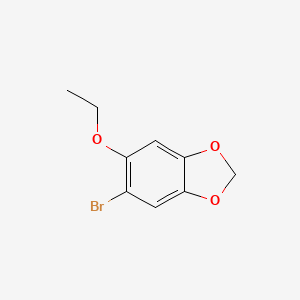
5-Bromo-6-ethoxy-1,3-benzodioxole
Overview
Description
5-Bromo-6-ethoxy-1,3-benzodioxole is a brominated derivative of 1,3-benzodioxole, characterized by the presence of a bromine atom at the 5th position and an ethoxy group at the 6th position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethoxy-1,3-benzodioxole typically involves the bromination of 6-ethoxy-1,3-benzodioxole. The reaction is usually carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. The choice of solvent and reaction conditions can be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-ethoxy-1,3-benzodioxole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding bromoalkane or bromoalkene.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
5-Bromo-6-ethoxy-1,3-benzodioxole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-6-ethoxy-1,3-benzodioxole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
5-Bromo-1,3-benzodioxole
5-Bromo-6-methoxy-1,3-benzodioxole
5-Bromo-6-bromomethyl-1,3-benzodioxole
Does this cover everything you were looking for?
Properties
IUPAC Name |
5-bromo-6-ethoxy-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-11-7-4-9-8(3-6(7)10)12-5-13-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPKIDLEFZLLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600532 | |
| Record name | 5-Bromo-6-ethoxy-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118280-62-9 | |
| Record name | 5-Bromo-6-ethoxy-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(pyrrolidine-1-sulfonyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B1650371.png)
![4-iodo-N-[3-(pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B1650374.png)
![2-[(4-chlorophenoxy)methyl]-4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B1650376.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B1650377.png)
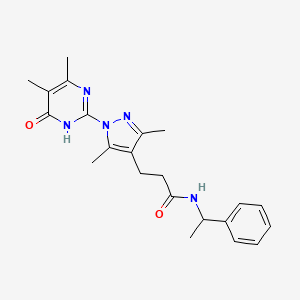
![N-[5-amino-3-(4-chlorophenyl)-1-(2,5-difluorophenyl)-1H-pyrazol-4-yl]-N'-(2,4-dichlorophenethyl)urea](/img/structure/B1650379.png)
![N-[5-amino-1-benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B1650380.png)
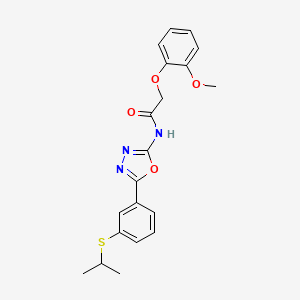
![1-ethyl-3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1650384.png)
![1-phenyl-N-[2-(pyridin-2-yl)ethyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B1650385.png)
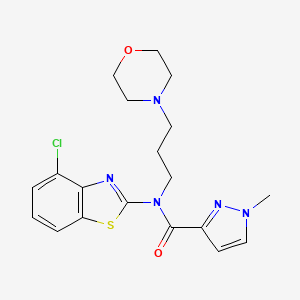
![N-(3-methyl-1-{4-[4-(2-oxopyrrolidin-1-yl)benzenesulfonamido]phenyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B1650388.png)

